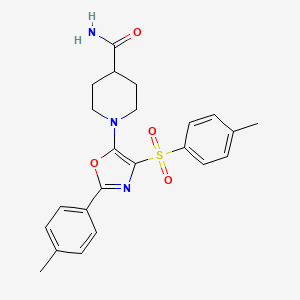
1-(2-(p-Tolyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(p-Tolyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide, or TTX-7, is a chemical compound that belongs to the class of oxazole derivatives. TTX-7 has been studied for its potential applications in medicine and biotechnology due to its unique chemical properties and mechanism of action. In
Mecanismo De Acción
The mechanism of action of TTX-7 is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for cell growth and survival. TTX-7 has been shown to inhibit the activity of the proteasome, a complex of enzymes that is responsible for the degradation of damaged or unwanted proteins in the cell. By inhibiting the proteasome, TTX-7 can induce apoptosis in cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
TTX-7 has been shown to have several biochemical and physiological effects. In vitro studies have shown that TTX-7 can inhibit the growth of cancer cells and induce apoptosis. TTX-7 has also been shown to reduce inflammation in the body by inhibiting the activity of certain enzymes and proteins. In vivo studies have shown that TTX-7 can reduce the size of tumors in mice and improve cognitive function in rats with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TTX-7 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. TTX-7 is also highly selective in its inhibition of the proteasome, which makes it a promising candidate for the development of new cancer treatments. However, TTX-7 also has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. TTX-7 also has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on TTX-7. One area of research is the development of new cancer treatments based on TTX-7. Researchers are exploring the use of TTX-7 in combination with other drugs to increase its effectiveness and reduce side effects. Another area of research is the development of new anti-inflammatory agents based on TTX-7. Researchers are also studying the potential use of TTX-7 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, researchers are exploring the potential use of TTX-7 in other areas of biotechnology, such as the development of new diagnostic tools and drug delivery systems.
In conclusion, 1-(2-(p-Tolyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide, or TTX-7, is a promising compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. Its unique chemical properties and mechanism of action make it a promising candidate for the development of new cancer treatments, anti-inflammatory agents, and treatments for neurodegenerative diseases. While there are still limitations and challenges to overcome, the future of TTX-7 research looks promising.
Métodos De Síntesis
The synthesis of TTX-7 is a complex process that involves several steps. The first step involves the reaction of p-toluidine with ethyl chloroformate to form N-(p-tolyl) carbamate. The second step involves the reaction of N-(p-tolyl) carbamate with 4-tosyloxazolidin-2-one to form 1-(2-(p-tolyl)-4-tosyloxazol-5-yl) piperidine-4-carboxamide, or TTX-7.
Aplicaciones Científicas De Investigación
TTX-7 has been studied for its potential applications in medicine and biotechnology. One of the most promising applications of TTX-7 is in the treatment of cancer. TTX-7 has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. TTX-7 has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-[2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-15-3-7-18(8-4-15)21-25-22(31(28,29)19-9-5-16(2)6-10-19)23(30-21)26-13-11-17(12-14-26)20(24)27/h3-10,17H,11-14H2,1-2H3,(H2,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKSXMCTOIBKHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCC(CC3)C(=O)N)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-[4-(Difluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2394495.png)
![N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2394496.png)
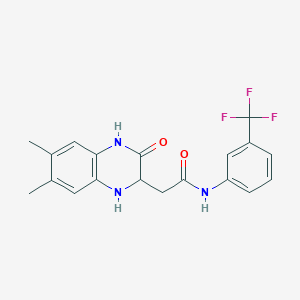
![N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide](/img/structure/B2394498.png)
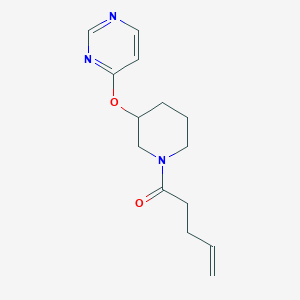
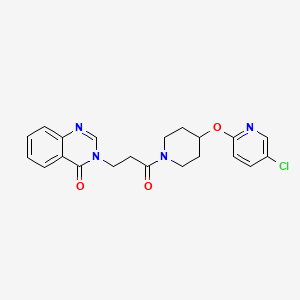
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-chlorobenzamide](/img/structure/B2394505.png)
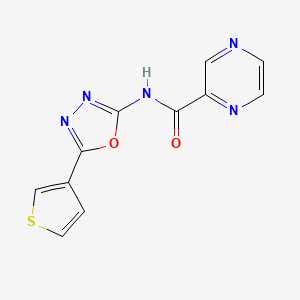
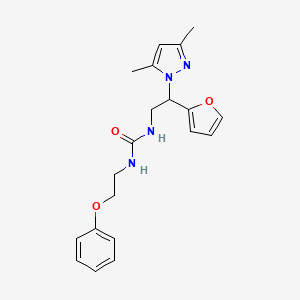
![methyl 3-(3-fluoro-4-methylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2394512.png)

![3-[6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2394514.png)
![2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium tetrafluoroborate](/img/structure/B2394515.png)